molecular formula C20H13ClN4O2 B600833 Alogliptin Impurity 07 CAS No. 1618644-29-3

Alogliptin Impurity 07

Cat. No. B600833
M. Wt: 376.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Alogliptin Impurity 07 is a compound related to Alogliptin, an oral anti-diabetic drug in the DPP-4 inhibitor class . It is used in the determination of Alogliptin and metformin hydrochloride in the presence of metformin impurity .


Molecular Structure Analysis

The molecular formula of Alogliptin Impurity 07 is C20H13ClN4O2 . The exact mass is 376.0727034 g/mol, and the monoisotopic mass is also 376.0727034 g/mol .


Physical And Chemical Properties Analysis

Alogliptin Impurity 07 has a molecular weight of 376.8 g/mol . It has a topological polar surface area of 88.2 Ų, and a complexity of 731 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

  • HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials
    • Application Summary : This study aimed to develop a novel liquid chromatography–mass spectrometry (LC–MS) method to estimate quantities of pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline impurities in Alogliptin drug material .
    • Methods of Application : The separation was performed on Kromasil CN column in reversed phase mode. The mobile phase was a mixture of water-methanol containing 2.5 mM ammonium acetate and 0.1% formic acid. Impurities were detected by MS in selected ion monitoring mode .
    • Results : The sensitivity of the method was excellent at levels much less than the allowed limits. The method had excellent linearity in the concentration ranges of Quantitation Limit (QL)-150% of allowed limits and coefficients of determination were above 0.9990. The recovery ratios were in the range of 93.56–110.28% .
  • Impurity Profiling Method Development and Validation of Metformin Hydrochloride and Teneligliptin Hydrobromide Hydrate in Their Combination Tablet Dosage Form by Using RP-HPLC with UV/PDA Detector
    • Application Summary : This study developed an accurate, precise, and robust analytical method for impurity profiling in the metformin hydrochloride and teneligliptin hydrobromide hydrate tablet .
    • Methods of Application : The gradient was optimized for better separation of impurities using BDS Hypersil C18 250 × 4.6 mm, 5μ column operated at 35 °C. The octane sulfonic acid and phosphate buffer with triethylamine at pH 3.0 were used as mobile phase A, and acetonitrile was used as mobile phase B. The mobile phase was pumped at 1.0 mL/min .
    • Results : The % recovery of teneligliptin and metformin HCL observed was above 90% from LOQ level to 150%. The correlation coefficient r2 was 0.999 for metformin HCl, teneligliptin, melamine, cyanocobalamin, teneligliptin impurity A and 0.998 for teneligliptin impurity B .
  • Impurity Profiling of Alogliptin and Metformin Hydrochloride in Their Combination Tablet Dosage Form
    • Application Summary : This study developed an accurate, precise, and robust analytical method for impurity profiling in the metformin hydrochloride and teneligliptin hydrobromide hydrate tablet .
    • Methods of Application : The gradient was optimized for better separation of impurities using BDS Hypersil C18 250 × 4.6 mm, 5μ column operated at 35 °C. The octane sulfonic acid and phosphate buffer with triethylamine at pH 3.0 were used as mobile phase A, and acetonitrile was used as mobile phase B. The mobile phase was pumped at 1.0 mL/min .
    • Results : The % recovery of teneligliptin and metformin HCL observed was above 90% from LOQ level to 150%. The correlation coefficient r2 was 0.999 for metformin HCl, teneligliptin, melamine, cyanocobalamin, teneligliptin impurity A and 0.998 for teneligliptin impurity B .

properties

IUPAC Name

2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEYVZYCZVUXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alogliptin Impurity 07

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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